1-(2,4-dichlorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
1-(2,4-dichlorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorobenzoyl group, a pyrazolyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 1-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Piperidine Ring: The next step involves the formation of the piperidine ring. This can be accomplished by reacting the pyrazole derivative with a suitable piperidine precursor under basic conditions.
Attachment of the Dichlorobenzoyl Group: The final step involves the introduction of the 2,4-dichlorobenzoyl group. This can be achieved through an acylation reaction using 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(2,4-dichlorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigation of its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Exploration of its potential as a lead compound for the development of new therapeutic agents.
Industry: Use in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Cellular signaling pathways that are affected by the compound’s interaction with its molecular targets, leading to various biological effects.
Comparison with Similar Compounds
1-(2,4-dichlorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can be compared with other similar compounds, such as:
1-(2,4-dichlorobenzoyl)-3-(1H-pyrazol-4-yl)piperidine: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-(2,4-dichlorobenzoyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine: The position of the pyrazole ring substitution is different, which can influence its chemical properties and interactions.
1-(2,4-dichlorobenzoyl)-3-(1-methyl-1H-imidazol-4-yl)piperidine: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O/c1-20-9-12(8-19-20)11-3-2-6-21(10-11)16(22)14-5-4-13(17)7-15(14)18/h4-5,7-9,11H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQNIYPYHYVMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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